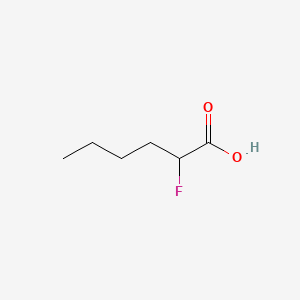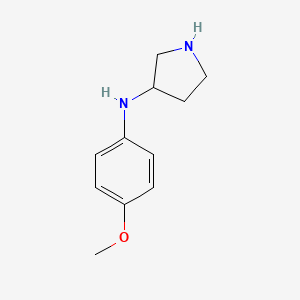
N-(4-methoxyphenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
N-(4-Methoxyphenyl)pyrrolidin-3-amine (MPA) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. MPA is a cyclic amine, a type of compound found in many natural and synthetic materials. Its structure consists of a pyrrolidine ring, with a methyl group attached to one of the nitrogen atoms. The compound has been studied extensively in the context of drug discovery and development, as well as in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis :
- Wu, Lee, and Beak (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, which are important in asymmetric synthesis, by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine in solvents like toluene. This method provided yields of 46−75% with enantiomeric excesses of 84−96% (Wu, Lee, & Beak, 1996).
- Nagel and Nedden (1997) reported the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine and their application in asymmetric Grignard cross-coupling reactions, which are critical in the synthesis of complex organic molecules (Nagel & Nedden, 1997).
Bioactivity Studies :
- Liu et al. (2014) explored the bioactivities of 4-amino tetramic acid derivatives prepared from pyrrolidine-2,4-diones and 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates. They found that some compounds exhibited good herbicidal and fungicidal activities (Liu et al., 2014).
- Bacho et al. (2020) synthesized new pyrrolidine-based iminosugars and tested them against alpha glucosidase activity, identifying one compound as a potent inhibitor at low dosage. This highlights the potential pharmaceutical applications of such compounds (Bacho et al., 2020).
Mechanistic Studies :
- Sedlák et al. (2003) studied the kinetics and mechanism of transformation of S-[1-(4- methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide into 2-methylimino-5-[2-(4-methoxyphenylamino) eth
- Chemical Reactivity and Structural Analysis :
- Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical reactivity of N-substituted pyrimidine derivatives, exploring the potential of these compounds in the synthesis of nitrogen heterocyclic compounds, which have significant implications in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
- Pedroso et al. (2020) reported the crystal structure and Hirshfeld surface analysis of a pyrrolidine compound, providing valuable information for the structural understanding of similar compounds (Pedroso et al., 2020).
Wirkmechanismus
Target of Action
N-(4-methoxyphenyl)pyrrolidin-3-amine is a compound with a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVAGPWMGIUJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




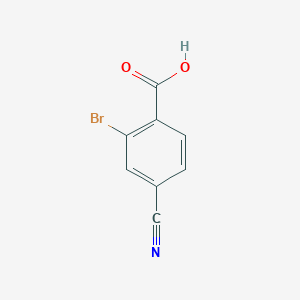
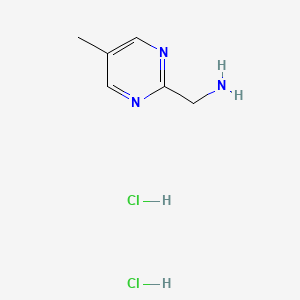

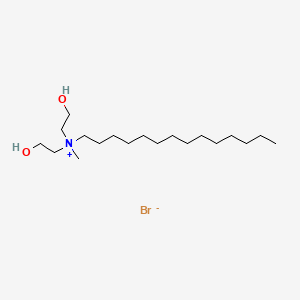
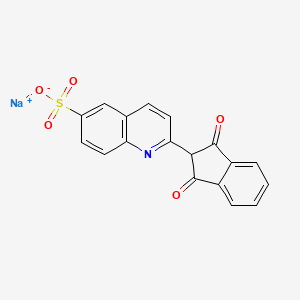
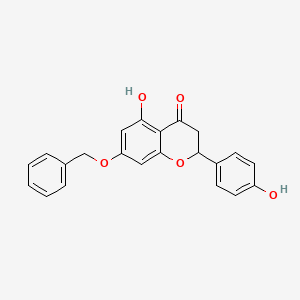
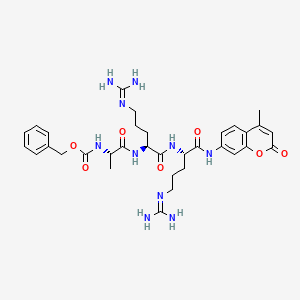
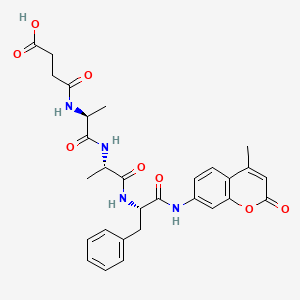
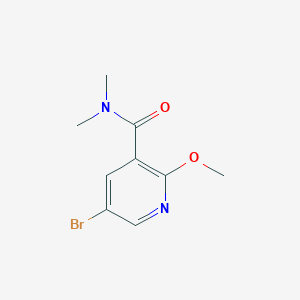
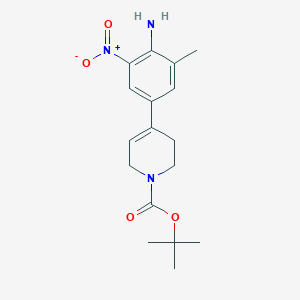
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
